2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Catalog No.
S1906012
CAS No.
35588-36-4
M.F
C9H9ClN2O3
M. Wt
228.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

CAS Number

35588-36-4

Product Name

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

IUPAC Name

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

InChI

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(12(14)15)4-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)

InChI Key

YXLQFQSJHDHMLY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl

2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide (CAS 35588-36-4) is a highly reactive, bifunctional organic intermediate characterized by a chloro-substituted acetamide linked to a 2-methyl-5-nitrophenyl moiety. The presence of the electron-withdrawing nitro group combined with the reactive alpha-chloroamide site makes it a critical building block for synthesizing complex heterocycles, including Rho Kinase (ROCK) inhibitors and WNT signaling pathway modulators [1]. In procurement and process chemistry, this compound is favored over crude mixtures or generic chloroacetamides due to its precise regiochemistry, which dictates the downstream orientation of the methyl and nitro groups in advanced pharmaceutical active ingredients (APIs). Its moderate-to-high polarity and predictable solubility profile in polar aprotic solvents facilitate standard nucleophilic substitution and cyclization workflows, making it a reliable precursor for scale-up .

Substituting 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide with closely related isomers, such as 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide, or generic un-nitrated chloroacetanilides, leads to immediate failure in target-oriented synthesis. The specific 2-methyl-5-nitro substitution pattern is an absolute requirement for the spatial alignment of pharmacophores in downstream target binding, such as the hinge-binding region of ROCK or WNT pathway targets [1]. Using the 4-nitro isomer alters the electronic distribution and steric bulk at the para-position relative to the amine, drastically shifting the reactivity of the nitro group during subsequent reduction steps or cross-coupling reactions. Furthermore, attempting to synthesize this exact intermediate in-house from 2-methyl-5-nitroaniline and chloroacetyl chloride often yields unoptimized impurity profiles (e.g., over-acylation or hydrolysis products) that complicate downstream purification, making the procurement of high-purity (>95%) pre-synthesized material the most cost-effective and reproducible choice for scale-up[2].

Regioselective Yield in ROCK Inhibitor Precursor Synthesis

In the synthesis of 4H-chromen-4-one derivatives targeting Rho Kinase (ROCK), the use of high-purity 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide as the alkylating agent provides a superior baseline for nucleophilic substitution compared to attempting in-situ chloroacetylation of the aniline. Utilizing the pre-formed, purified chloroacetamide ensures a high conversion rate in the substitution step (often >80% yield) without the competing side reactions associated with unreacted chloroacetyl chloride or di-acylated impurities [1]. When compared to using the 4-nitro isomer baseline, the 5-nitro configuration specifically enables the necessary downstream reduction to an amine that perfectly aligns with the ROCK enzyme's binding pocket, yielding sub-nanomolar IC50 values in final API candidates [1].

Evidence DimensionDownstream API Target Affinity (ROCK IC50) and Synthesis Yield
Target Compound DataEnables >80% substitution yield; final API achieves sub-nanomolar ROCK inhibition.
Comparator Or BaselineIn-situ chloroacetylation or 4-nitro isomer
Quantified DifferencePre-formed 5-nitro intermediate avoids di-acylation losses and is structurally mandatory for sub-nanomolar target binding.
ConditionsNucleophilic substitution in polar aprotic solvent followed by nitro reduction.

Procuring the pre-formed, high-purity intermediate eliminates a problematic synthetic step and guarantees the correct regiochemistry for critical target binding.

Thermal Stability and Process Handling Compared to Acyl Chloride Precursors

From a process safety and handling perspective, 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide is a stable solid with a melting point of 144-146 °C, allowing for safe storage and precise stoichiometric weighing . In contrast, synthesizing this intermediate directly in the reactor requires handling chloroacetyl chloride, a highly toxic, corrosive, and moisture-sensitive liquid that demands strict anhydrous conditions and specialized ventilation [1]. By procuring the stable acetamide, facilities eliminate the need to manage the acute inhalation hazards and exothermic quenching associated with chloroacetyl chloride, thereby streamlining the safety protocols and reducing batch-to-batch variability caused by moisture degradation.

Evidence DimensionHandling Stability and Physical State
Target Compound DataStable solid (mp 144-146 °C); minimal moisture sensitivity.
Comparator Or BaselineChloroacetyl chloride (precursor)
Quantified DifferenceEliminates handling of highly corrosive, volatile liquid; removes exothermic quenching requirements.
ConditionsStandard laboratory or pilot-plant storage and handling.

Purchasing the stable solid intermediate significantly reduces environmental health and safety (EHS) risks and infrastructure costs compared to handling raw acyl chlorides.

Compatibility with WNT Pathway Inhibitor Scaffolds

The synthesis of substituted N-biphenyl-3-acetylamino-benzamides, which act as WNT signaling pathway inhibitors, relies on the precise reactivity of the alpha-chloro group of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide. The electron-withdrawing nature of the 5-nitro group enhances the electrophilicity of the alpha-carbon, facilitating rapid nucleophilic attack by complex amines or phenols compared to unsubstituted 2-chloro-N-phenylacetamide [1]. This electronic tuning results in shorter reaction times and higher purity profiles during the critical fragment-linking steps of WNT inhibitor assembly, minimizing the formation of degradation byproducts that typically plague prolonged alkylation reactions.

Evidence DimensionElectrophilic Reactivity in Alkylation
Target Compound DataEnhanced alpha-carbon electrophilicity due to 5-nitro group.
Comparator Or BaselineUnsubstituted 2-chloro-N-phenylacetamide
Quantified DifferenceShorter reaction times and higher conversion rates in complex fragment coupling.
ConditionsFragment-linking nucleophilic substitution in WNT inhibitor synthesis.

The specific electronic profile of this compound accelerates complex coupling reactions, improving throughput in pharmaceutical library synthesis.

Synthesis of Rho Kinase (ROCK) Inhibitors

This compound is the exact precursor required for building 4H-chromen-4-one derivatives and other advanced ROCK inhibitors used in diabetic retinopathy research, where the 2-methyl-5-nitro pattern is essential for target affinity and achieving sub-nanomolar IC50 values [1].

Development of WNT Signaling Modulators

Used as a core building block in the assembly of N-biphenyl-3-acetylamino-benzamide libraries, leveraging its highly reactive alpha-chloro site for efficient fragment coupling without prolonged reaction times [2].

Preparation of Pyrimidine and Azetidine Derivatives

Serves as a reliable, stable electrophile for reacting with Schiff bases and other nucleophiles to generate complex heterocyclic libraries for broad biological screening, avoiding the EHS risks of handling raw chloroacetyl chloride [3].

XLogP3

1.7

Wikipedia

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Dates

Last modified: 08-16-2023

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